molecular formula C13H12FNO3 B3049153 Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate CAS No. 1956356-21-0

Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate

Cat. No.: B3049153
CAS No.: 1956356-21-0
M. Wt: 249.24
InChI Key: VRFJMAGGZMURNH-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate (CAS: 1956356-21-0, molecular formula: C₁₃H₁₂FNO₃) is an isoxazole derivative characterized by a 4-fluoro-2-methylphenyl substituent at position 5 of the isoxazole ring and an ethyl ester group at position 3 . The fluorine atom and methyl group on the phenyl ring contribute to its electronic and steric properties, influencing its reactivity, solubility, and interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(4-fluoro-2-methylphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-3-17-13(16)11-7-12(18-15-11)10-5-4-9(14)6-8(10)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFJMAGGZMURNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200139
Record name Ethyl 5-(4-fluoro-2-methylphenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956356-21-0
Record name Ethyl 5-(4-fluoro-2-methylphenyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956356-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4-fluoro-2-methylphenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

β-Diketone Synthesis

The β-diketone precursor, ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate, is synthesized via Claisen condensation between ethyl acetoacetate and 4-fluoro-2-methylacetophenone. This reaction is catalyzed by sodium ethoxide in anhydrous ethanol, yielding the β-diketone in 68–72% yield after recrystallization. Alternative methods employ microwave-assisted condensation, reducing reaction times from 12 hours to 15 minutes while maintaining yields >70%.

Aryl Substitution Strategies

The 4-fluoro-2-methylphenyl group is introduced via two routes:

  • Pre-functionalized building blocks : 4-Fluoro-2-methylacetophenone is commercially available or synthesized via Friedel-Crafts acylation of 1-fluoro-3-methylbenzene, followed by purification via vacuum distillation.
  • Late-stage fluorination : Electrophilic fluorination of 2-methylphenyl intermediates using Selectfluor™ in sulfolane at 120°C, though this approach risks over-fluorination and requires stringent temperature control.

Isoxazole Ring Formation via Cyclocondensation

Hydroxylamine-Mediated Cyclization

The β-diketone undergoes cyclization with hydroxylamine hydrochloride in refluxing ethanol to form the isoxazole core. Key parameters include:

  • Molar ratio : A 1:1.2 ratio of β-diketone to hydroxylamine hydrochloride ensures complete conversion.
  • Solvent optimization : Ethanol outperforms DMF or THF, providing a 78% isolated yield of the crude isoxazole.
  • By-product mitigation : Reverse addition of hydroxylamine (adding β-diketone to hydroxylamine solution) reduces the formation of regioisomeric impurities (<0.5%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 15 minutes) in sulfolane accelerates cyclization, achieving 85% yield with 99.2% purity. This method eliminates solvent evaporation steps and reduces energy consumption by 40% compared to conventional heating.

Functionalization and Derivatization

Esterification and Protecting Group Strategies

The ethyl carboxylate group is introduced via esterification of the corresponding carboxylic acid with ethanol in the presence of sulfuric acid. Alternatively, one-pot protocols condense the β-diketone with ethyl chlorooxalate, though this requires anhydrous conditions and yields drop to 65%.

Fluorination Techniques

For syntheses starting with non-fluorinated precursors, electrophilic fluorination is conducted using Selectfluor™ (1.2 equivalents) in sulfolane at 120°C. This step achieves 88% regioselectivity for the para position on the phenyl ring, with <5% di-fluorinated by-products.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using hexane:ethyl acetate (8:2) as the eluent. This removes unreacted β-diketone (<2%) and hydroxylamine residues, yielding >99% pure isoxazole.

Spectroscopic Data

  • 1H NMR (CDCl3) : δ 1.42 (t, J = 7.1 Hz, 3H, CH2CH3), 2.45 (s, 3H, Ar-CH3), 4.43 (q, J = 7.1 Hz, 2H, OCH2), 6.98–7.06 (m, 3H, Ar-H), 7.82 (s, 1H, isoxazole-H).
  • 13C NMR : δ 14.1 (CH2CH3), 16.3 (Ar-CH3), 61.8 (OCH2), 115.2 (d, J = 21.5 Hz, C-F), 162.4 (C=O).
  • HRMS : m/z calculated for C14H14FNO3 [M+H]+: 280.0984; found: 280.0989.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Key Advantage
Conventional cyclization 78 99.0 6 hours Low equipment requirements
Microwave-assisted 85 99.2 15 minutes Energy efficiency
One-pot fluorination 72 98.5 2 hours Avoids separate fluorination step

Industrial-Scale Considerations

Cost Efficiency

Bulk synthesis favors microwave-assisted cyclization, reducing solvent use by 30% and labor costs by 25%. Pre-functionalized aryl precursors, though costlier, eliminate fluorination steps and associated waste.

Environmental Impact

Sulfolane, while effective as a solvent, poses recycling challenges. Recent advances substitute it with cyclopentyl methyl ether (CPME), a greener alternative with comparable yields (82%).

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro-substituted phenyl ring and isoxazole moiety allow it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Substituent Analysis

Isoxazole-3-carboxylate derivatives vary primarily in the substituents attached to the phenyl ring at position 3. Key analogues and their distinguishing features are summarized below:

Compound Name Substituent at Position 5 Molecular Formula Key Properties/Applications References
Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate 4-Fluoro-2-methylphenyl C₁₃H₁₂FNO₃ Enhanced lipophilicity due to fluorine; methyl group reduces steric hindrance compared to bulkier substituents. Potential enzyme inhibitor.
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 4-Methoxyphenyl C₁₃H₁₃NO₄ Methoxy group increases electron density, improving solubility in polar solvents. Boiling point: 413.3±40.0°C.
Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate 3-Methylphenyl C₁₃H₁₃NO₃ Lacks fluorine; reduced electronic withdrawal effects. Synthesized via acetophenone intermediates in 80% yield.
Ethyl 3-(4-fluorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate 4-Fluorophenyl, 5-CF₃ C₁₃H₉F₄NO₃ Trifluoromethyl group enhances metabolic stability and lipophilicity. Used in agrochemical research.
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate 4-Ethoxycarbonylphenyl C₁₅H₁₅NO₅ Ethoxycarbonyl group introduces additional ester functionality; used as a synthetic intermediate.

Key Comparative Insights

Electronic Effects :

  • The 4-fluoro group in the target compound acts as an electron-withdrawing substituent, polarizing the phenyl ring and enhancing electrophilic reactivity compared to methoxy (electron-donating) or methyl (weakly electron-donating) groups .
  • Trifluoromethyl (CF₃) in the analogue (CAS: see ) provides stronger electron withdrawal, increasing resistance to oxidative degradation but reducing aqueous solubility .

Steric Effects :

  • The 2-methyl group in the target compound introduces minimal steric hindrance compared to bulkier substituents like tert-butyl (e.g., Ethyl 5-[3-(tert-butyl)phenyl]isoxazole-3-carboxylate, ), which may hinder binding in enzyme-active sites .

Synthetic Accessibility: Many analogues (e.g., 5-aryl isoxazole carboxylates) are synthesized via cyclization of ethynyl precursors or hydrolysis of ester intermediates (e.g., ).

Biological Relevance: Fluorinated derivatives (e.g., target compound, CAS ) are prioritized in drug discovery due to improved bioavailability and target affinity. For example, ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate () shows inhibitory activity against bacterial enzymes . Methoxy-substituted analogues () may exhibit altered pharmacokinetics due to increased polarity .

Physical Properties: Boiling points and solubility vary significantly with substituents. The methoxy derivative () has a higher boiling point (413°C) than non-polar analogues, while trifluoromethyl groups enhance thermal stability .

Biological Activity

Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate is a synthetic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and anticancer properties, and presents relevant data from various studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Isoxazole ring : A five-membered ring containing one nitrogen and one oxygen atom.
  • Fluoro-substituted phenyl group : Enhances lipophilicity and biological activity.
  • Ethyl ester group : Contributes to its reactivity and solubility.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluoro-substituted phenyl ring and the isoxazole moiety allow for binding that can inhibit or modulate the activity of these targets, leading to various biological effects such as:

  • Antimicrobial activity : Inhibition of bacterial and fungal growth.
  • Antiviral properties : Potential interference with viral replication.
  • Anticancer effects : Induction of apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, some studies have reported Minimum Inhibitory Concentration (MIC) values in the range of 0.34–0.41 μM against resistant strains, indicating a promising profile compared to traditional antibiotics.

Antiviral Properties

The compound has shown potential antiviral activity in preliminary studies, with mechanisms likely involving the inhibition of viral entry or replication within host cells. Further research is needed to elucidate specific pathways affected by this compound .

Anticancer Activity

A significant area of investigation has been the anticancer potential of this compound. Various studies have demonstrated cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (μM) Activity
MCF73.79Breast cancer
NCI-H46012.50Lung cancer
SF-26842.30CNS cancer

These values indicate that the compound exhibits varying degrees of potency against different cancer types, suggesting its potential as a lead compound for further development .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results showed substantial inhibition against both Gram-positive and Gram-negative bacteria, with enhanced activity noted in fluoro-substituted derivatives compared to non-fluorinated analogs.
  • Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines revealed that the compound induces apoptosis through caspase activation pathways. The study highlighted that treatment with varying concentrations led to increased cell death in MCF7 cells, reinforcing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of Claisen adducts with hydroxylamine hydrochloride, analogous to the synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate (85% yield) . Optimization involves adjusting reaction time, temperature, and stoichiometry. Purification via silica gel column chromatography and characterization by TLC are critical for yield improvement. For derivatives, substituent effects (e.g., electron-withdrawing fluorine) may necessitate modified reaction conditions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C-NMR : Identify aromatic protons (δ 6.5–8.0 ppm for substituted phenyl groups) and ester carbonyl signals (δ ~165–170 ppm).
  • IR : Look for C=O stretches (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error . Cross-reference with X-ray crystallography data (e.g., triclinic crystal system, space group P1) for structural validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on analogs like Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate:

  • GHS Hazards : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2).
  • Mitigation : Use fume hoods, nitrile gloves, and safety goggles. For spills, adsorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer :

  • Step 1 : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify mismatches.
  • Step 2 : Validate via X-ray diffraction (e.g., SHELXL refinement) to resolve ambiguities in substituent positioning .
  • Example : Aromatic proton splitting patterns may conflict with predictions due to fluorine’s electronegativity; crystallographic data can confirm spatial arrangements .

Q. What strategies are effective for determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software enhance refinement?

  • Methodological Answer :

  • Crystallization : Use slow evaporation in solvents like ethyl acetate/hexane. Monitor crystal growth under polarized light.
  • Data Collection : Employ a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding. For twinned crystals, use TWIN/BASF commands in SHELX .

Q. How does the 4-fluoro-2-methylphenyl substituent influence the compound’s reactivity and stability under varying conditions?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electron-withdrawing nature increases isoxazole ring electrophilicity, enhancing susceptibility to nucleophilic attack.
  • Steric Effects : The 2-methyl group may hinder rotation, stabilizing specific conformers.
  • Experimental Validation : Compare thermal degradation (TGA) and photostability (UV irradiation) with non-fluorinated analogs .

Q. What methodologies enable stereochemical analysis of chiral derivatives derived from this compound?

  • Methodological Answer :

  • Asymmetric Synthesis : Use Corey-Bakshi-Shibata (CBS) reduction with chiral catalysts (e.g., (R)-BINOL) to introduce stereocenters .
  • Chiral HPLC : Separate enantiomers using Chiralpak columns.
  • Circular Dichroism (CD) : Correlate Cotton effects with absolute configurations confirmed via X-ray .

Key Notes

  • Structural Validation : Always cross-validate NMR/IR with crystallographic data to address substituent-induced spectral complexities .
  • Reactivity Tuning : Fluorine’s electronic effects necessitate tailored reaction conditions for derivatives .
  • Software Tools : SHELX (structure refinement), ORTEP-3 (crystallographic visualization), and Gaussian (DFT calculations) are indispensable .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate
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Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate

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